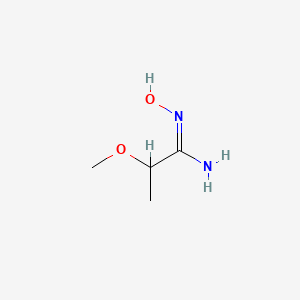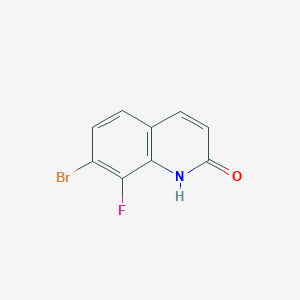
4-(Benzyloxy)-2-chloro-5-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-2-chloro-5-fluorobenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a chlorine atom, and a fluorine atom attached to a benzene ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-chloro-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-(benzyloxy)-2-chlorobenzaldehyde with a fluorinating agent. The reaction conditions typically include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-chloro-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-(Benzyloxy)-2-chloro-5-fluorobenzoic acid.
Reduction: 4-(Benzyloxy)-2-chloro-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-chloro-5-fluorobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-chloro-5-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of chlorine and fluorine.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of chlorine and fluorine.
4-(Benzyloxy)-2-chlorobenzaldehyde: Lacks the fluorine atom .
Uniqueness
4-(Benzyloxy)-2-chloro-5-fluorobenzaldehyde is unique due to the combination of benzyloxy, chlorine, and fluorine substituents on the benzene ring. This unique combination imparts specific chemical properties and reactivity, making it valuable for targeted applications in synthesis and research .
Properties
Molecular Formula |
C14H10ClFO2 |
|---|---|
Molecular Weight |
264.68 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10ClFO2/c15-12-7-14(13(16)6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
KHHTTZHRZUSFQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)Cl)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14030273.png)





![disodium;(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;sulfate](/img/structure/B14030304.png)

![2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14030307.png)



![(3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14030326.png)
